Dicloxacillin(1-)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

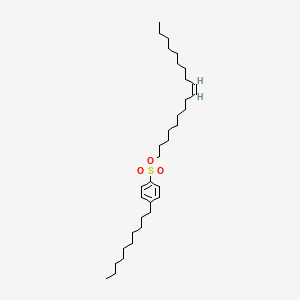

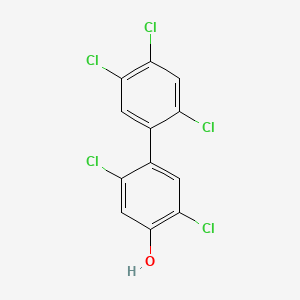

Dicloxacillin Sodium is the sodium salt form of dicloxacillin, a broad-spectrum, semi-synthetic beta-lactam with bactericidal and beta-lactamase resistant activity. Dicloxacillin sodium binds to penicillin binding proteins (PBP) located on the inner membrane of the bacterial cell wall. It also inhibits the cross-linkage of peptidoglycan, a critical component of bacterial cell walls. This leads to the inhibition of bacterial cell wall synthesis and eventually causes cell lysis.

Dicloxacillin(1-) is a penicillinate anion. It is a conjugate base of a dicloxacillin.

One of the PENICILLINS which is resistant to PENICILLINASE.

Wissenschaftliche Forschungsanwendungen

Efficacy in Treatment of Pyo-inflammatory Diseases

Dicloxacillin has been studied for its effectiveness in treating various pyo-inflammatory diseases. Research has shown that dicloxacillin is effective against diseases such as pneumonia, pyothorax, pulmonary abscess, osteomyelitis, burn disease, and infections of the skin and soft tissues, particularly those caused by multiresistant staphylococci and other organisms sensitive to the antibiotic. It has been administered both orally and parenterally, with satisfactory results observed in more than 80% of patients, including both children and adults (Fomina et al., 1982).

Antimicrobial Activity

Dicloxacillin displays significant antimicrobial activity against a variety of gram-positive bacteria. These include Staphylococcus aureus, Streptococcus pyogenes, Streptococcus pneumonia, Streptococcus epidermidis, Streptococcus viridans, Streptococcus agalactiae, and Neisseria meningitidis. Its safety and pharmacokinetic profile have been evaluated in healthy volunteers, showing it to be well-tolerated with linear increases in maximum plasma drug concentration and area under the concentration-time curve values (Guo-lan Wu et al., 2015).

Synthesis and Stability

The synthesis method of dicloxacillin sodium, an antibiotic used for infections resistant to penicillin G, has been established. Its structure was confirmed by 1H NMR. The synthesis process provided insights into the condensation and salt formation, with a total yield of about 70.54% (Lide Yu et al., 2021). Additionally, research on the stability of dicloxacillin in aqueous solutions has been conducted, providing systematic data useful for practical applications (N. G. Donskaya et al., 1976).

Transfer into Human Milk

A study investigated the transfer of dicloxacillin into human milk. This study was particularly focused on breastfeeding women treated for lactational mastitis. The limited transfer of dicloxacillin into human milk is likely due to its high plasma protein binding and poor penetration into milk. The study concluded that while the level of dicloxacillin in milk was very low, caution should be exercised in infants with hypersensitivity to penicillins (Marcella Muysson et al., 2020).

Eigenschaften

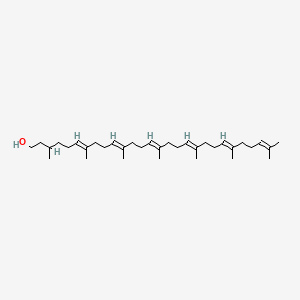

Molekularformel |

C19H16Cl2N3O5S- |

|---|---|

Molekulargewicht |

469.3 g/mol |

IUPAC-Name |

(2S,5R,6R)-6-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C19H17Cl2N3O5S/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28)/p-1/t13-,14+,17-/m1/s1 |

InChI-Schlüssel |

YFAGHNZHGGCZAX-JKIFEVAISA-M |

Isomerische SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-] |

SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-] |

Kanonische SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-] |

Synonyme |

Cilpen Dichloroxacillin Diclocil Dicloxaciclin Dicloxacillin Dicloxacillin Sodium Dicloxacillin, Monosodium Salt, Anhydrous Dicloxacillin, Monosodium Salt, Mono-Hydrate Dicloxacycline Dicloxsig Distaph Ditterolina Dycill Dynapen InfectoStaph Pathocil Posipen Sodium, Dicloxacillin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

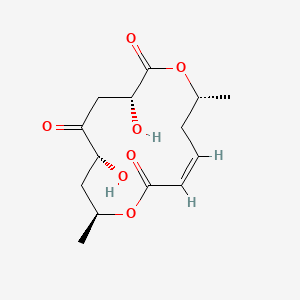

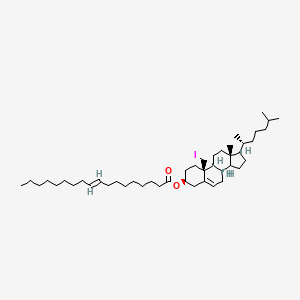

![methyl 7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R,5S)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]-6-oxoheptanoate](/img/structure/B1236211.png)

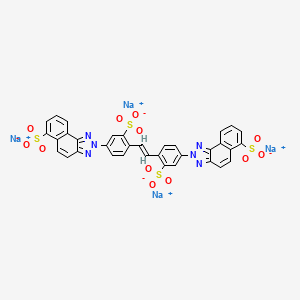

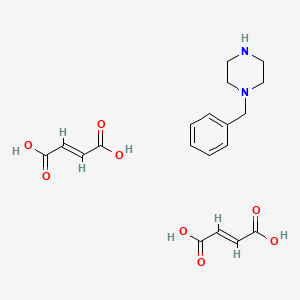

![(E)-But-2-enedioic acid;(2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine;(8S,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1236220.png)